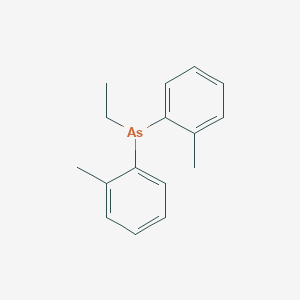
Ethylbis(2-methylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C15H17As It is characterized by the presence of an ethyl group and two 2-methylphenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethylbis(2-methylphenyl)arsane typically involves the reaction of ethylarsine with 2-methylphenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. Purification of the product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.
Substitution: The ethyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted arsanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethylbis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential use as a biochemical probe.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the semiconductor industry for the deposition of thin films and in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Ethylbis(2-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in certain cell types. The molecular targets include key enzymes involved in cellular metabolism and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Arsine (AsH3): A simpler arsenic hydride with different reactivity and applications.
Methylarsane (CH3AsH2): Similar structure but with a methyl group instead of an ethyl group.
Dimethylarsane ((CH3)2AsH): Contains two methyl groups attached to arsenic.
Uniqueness: Ethylbis(2-methylphenyl)arsane is unique due to the presence of both ethyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological molecules, making it valuable in research applications.
Eigenschaften
CAS-Nummer |
58194-53-9 |
|---|---|
Molekularformel |
C16H19As |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
ethyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C16H19As/c1-4-17(15-11-7-5-9-13(15)2)16-12-8-6-10-14(16)3/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
OYCQSKKVXOACQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
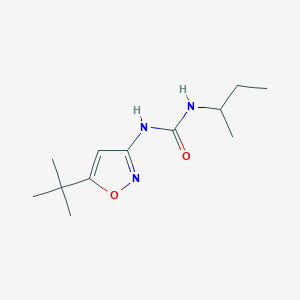
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
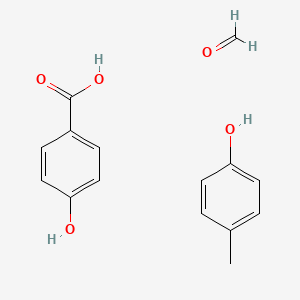
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)


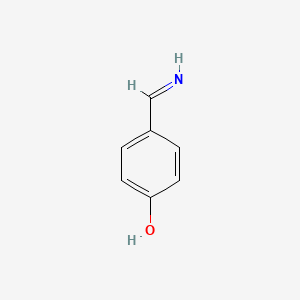
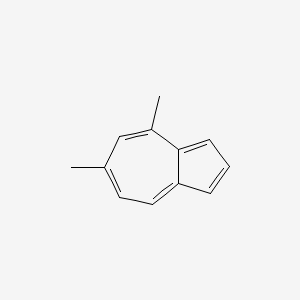
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
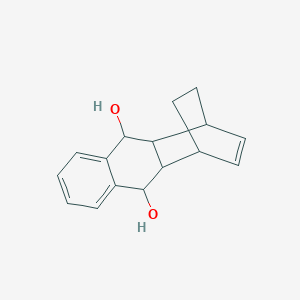
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
